molecular formula C19H21N3O2S B6475909 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2640818-63-7

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B6475909
CAS No.: 2640818-63-7
M. Wt: 355.5 g/mol
InChI Key: VDAWFIUGDMVBQG-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound featuring a thiazolo[4,5-c]pyridine core, a methoxyphenyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multiple steps:

    Formation of the Thiazolo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminopyridine and α-haloketones.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with a nucleophile derived from the thiazolo[4,5-c]pyridine core.

    Formation of the Oxane Ring: The oxane ring can be introduced via an intramolecular cyclization reaction, often facilitated by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the thiazolo[4,5-c]pyridine core, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazolo[4,5-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiazolo[4,5-c]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules are of significant interest.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, potentially leading to the development of new treatments for diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[4,5-c]pyridine core may bind to active sites, while the methoxyphenyl and oxane groups could enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-c]pyridine Derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group often have distinct pharmacological properties.

    Oxane Ring-Containing Compounds: These compounds are known for their stability and potential biological activity.

Uniqueness

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable subject for further research and development.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-23-16-5-3-2-4-14(16)19(7-10-24-11-8-19)13-21-18-22-15-12-20-9-6-17(15)25-18/h2-6,9,12H,7-8,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAWFIUGDMVBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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